molecular formula C12H6Cl2N2O4 B090944 5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl CAS No. 19036-42-1

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl

Cat. No.: B090944
CAS No.: 19036-42-1
M. Wt: 313.09 g/mol
InChI Key: RRUWSUDQHGIWLE-UHFFFAOYSA-N
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Description

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl is a high-purity chemical compound offered as a key intermediate for organic synthesis and research applications. This substituted biphenyl features chlorine and nitro functional groups at strategic positions, making it a valuable scaffold for constructing more complex molecular architectures. Biphenyl derivatives are neutral molecules that typically undergo electrophilic substitution reactions and serve as fundamental backbones in synthetic organic chemistry due to their presence in various medicinally active compounds and natural products . Primary Research Applications: Chemical Synthesis Intermediate: This compound is designed for use as a building block in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create novel biaryl structures for material science and pharmaceutical research . Pharmaceutical & Life Science Research: As a functionalized biphenyl, it can be utilized in the research and development of new drugs. Biphenyl derivatives are known to be investigated for a range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties . Analytical Standard: This product may serve as an analytical standard for HPLC or other chromatographic methods in laboratory settings. Handling & Safety: Please refer to the associated Safety Data Sheet (SDS) for complete handling, storage, and safety information. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified laboratory personnel.

Properties

CAS No.

19036-42-1

Molecular Formula

C12H6Cl2N2O4

Molecular Weight

313.09 g/mol

IUPAC Name

4-chloro-2-(5-chloro-2-nitrophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H

InChI Key

RRUWSUDQHGIWLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

5,5'-Dichloro-2,2'-dinitrobiphenyl

Origin of Product

United States

Preparation Methods

Ullmann Coupling of Halogenated Nitrobenzenes

The Ullmann coupling reaction, a classical method for biaryl synthesis, has been adapted for preparing 5,5'-dichloro-2,2'-dinitrobiphenyl. This method involves coupling two appropriately substituted aryl halides in the presence of a copper catalyst. For example, 2-nitro-5-chloroiodobenzene can undergo homocoupling under Ullmann conditions to form the target biphenyl .

Reaction Conditions :

  • Catalyst : Copper powder (1.5 equiv)

  • Ligand : 1,10-Phenanthroline (0.1 equiv)

  • Solvent : Dimethylformamide (DMF) at 120°C

  • Time : 24–48 hours

  • Yield : ~60–70%

A critical challenge is minimizing dehalogenation side reactions. Recent modifications include using microwave irradiation to reduce reaction times to 6–8 hours while maintaining yields above 55% . Substrates with electron-withdrawing groups (e.g., nitro) enhance reactivity by stabilizing transition states during coupling.

Suzuki-Miyaura Cross-Coupling Using Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling offers superior regiocontrol for asymmetric biphenyls. For 5,5'-dichloro-2,2'-dinitrobiphenyl, this method couples a halogenated nitrobenzene with a boronic acid derivative. A representative synthesis uses 2-nitro-5-chlorophenylboronic acid and 1-bromo-2-nitro-5-chlorobenzene .

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Toluene/water (4:1) at 90°C

  • Time : 12 hours

  • Yield : 75–80%

This method avoids the high temperatures of Ullmann coupling and provides better functional group tolerance. However, the preparation of boronic acid precursors requires additional steps, such as lithiation of 2,4,6-tribromoaniline followed by treatment with trimethyl borate .

Sequential Nitration and Chlorination of Biphenyl Precursors

A stepwise approach involves nitrating and chlorinating a preformed biphenyl core. Starting with 2,2'-dinitrobiphenyl, electrophilic chlorination at the 5 and 5' positions is achieved using chlorine gas in acetic acid .

Reaction Conditions :

  • Chlorinating Agent : Cl₂ gas (2.2 equiv)

  • Solvent : Glacial acetic acid at 50°C

  • Catalyst : FeCl₃ (5 mol%)

  • Time : 8 hours

  • Yield : 65–70%

Nitration typically precedes chlorination due to the deactivating effect of nitro groups, which hinder electrophilic substitution. Alternative routes using 5,5'-dichlorobiphenyl as a starting material require harsh nitrating conditions (HNO₃/H₂SO₄ at 100°C), yielding the product in 50–55% efficiency .

Catalytic Coupling with Transition Metal Catalysts

Modern methods leverage manganese and nickel catalysts for one-pot syntheses. A 2022 protocol reported by Long et al. couples 4-chloro-2-iodophenol derivatives using a Mn/Ni bimetallic system .

Reaction Conditions :

  • Catalysts : Mn powder (2 equiv), NiCl₂·glyme complex (10 mol%)

  • Ligand : 2,2'-Bipyridyl (15 mol%)

  • Base : KOtBu (3 equiv)

  • Solvent : DMF at 75°C

  • Time : 36 hours

  • Yield : 80%

This method highlights chemoselective C–I bond activation over C–Cl bonds, enabling direct coupling without protective groups. The glyme-coordinated nickel complex enhances stability under reducing conditions .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

Method Yield Temperature Time Catalyst Cost
Ullmann Coupling60–70%120°C24–48 hLow
Suzuki-Miyaura75–80%90°C12 hHigh
Sequential Functionalization50–70%50–100°C8–24 hModerate
Mn/Ni Catalytic80%75°C36 hModerate

The Suzuki-Miyaura method offers the highest yield but requires expensive palladium catalysts. The Mn/Ni system provides a balance of efficiency and cost, though reaction times remain lengthy . Regioselectivity challenges in nitration and chlorination favor coupling strategies over stepwise functionalization.

Q & A

Q. What computational approaches predict the environmental persistence of this compound?

  • Methodological Guidance :
  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and C–NO2_2 bonds, correlating with resistance to hydrolysis or photolysis .
  • Model biodegradation pathways using software like EPI Suite, comparing predicted half-lives with experimental data from PCB analogues .

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